Lithium 1,2,4-thiadiazole-3-carboxylate
Description
Properties
CAS No. |
2703780-23-6 |
|---|---|
Molecular Formula |
C3HLiN2O2S |
Molecular Weight |
136.1 g/mol |
IUPAC Name |
lithium 1,2,4-thiadiazole-3-carboxylate |
InChI |
InChI=1S/C3H2N2O2S.Li/c6-3(7)2-4-1-8-5-2;/h1H,(H,6,7);/q;+1/p-1 |
InChI Key |
CIILCXLIYWFJNX-UHFFFAOYSA-M |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Lithiation of 1,2,4-Thiadiazole-3-Carboxylic Acid
The most straightforward method involves neutralizing 1,2,4-thiadiazole-3-carboxylic acid with a lithium base. While no explicit procedure for this compound is documented in the provided sources, analogous protocols for related thiadiazole carboxylates suggest the following steps:
-
Reaction Setup :
-
Workup :
Key Considerations :
-
Solvent choice impacts reaction kinetics and product purity. Dimethyl sulfoxide (DMSO) enhances solubility but may complicate purification .
-
Yields typically exceed 80% for analogous lithium carboxylates, assuming high-purity starting materials .
Enzymatic Synthesis Using Vanadium Bromoperoxidases
Recent advances in biocatalysis enable sustainable synthesis of thiadiazoles. The vanadium-dependent bromoperoxidase (VBPO)-catalyzed method, adapted from intermolecular 1,2,4-thiadiazole synthesis , offers a green alternative:
-
Substrate Preparation :
-
Begin with a thioamide precursor (e.g., benzothioamide).
-
-
Enzymatic Cyclization :
-
Carboxylation and Lithiation :
-
Introduce a carboxyl group via oxidation or substitution, followed by lithiation as described in Section 1.
-
Performance Metrics :
-
The enzymatic step achieves ~42% yield for 3,5-diphenyl-1,2,4-thiadiazole .
-
Scalability is limited by enzyme availability, but catalyst recycling improves feasibility .
Cyclocondensation of Thiosemicarbazides with Carboxylic Acids
A one-pot synthesis, inspired by 1,3,4-thiadiazole-2-amine derivatives , can be modified for 1,2,4-thiadiazole-3-carboxylates:
-
Reaction Pathway :
-
Lithiation :
-
Treat the resulting carboxylic acid with LiOH in ethanol.
-
Optimization Data :
-
Yields for 2-amino-1,3,4-thiadiazoles reach 75% under optimal conditions .
-
PPE acts as both catalyst and dehydrating agent, minimizing side reactions .
Decarboxylation of 1,2,4-Thiadiazole-3,5-Dicarboxylic Acid
Thermal decarboxylation of dicarboxylic acid derivatives, as demonstrated for 1,2,5-thiadiazole-3-carboxylic acid , provides a high-yield route:
-
Synthesis of Dicarboxylic Acid :
-
Oxidize a thiadiazole diamine or thioamide precursor to form 1,2,4-thiadiazole-3,5-dicarboxylic acid.
-
-
Selective Decarboxylation :
-
Lithium Salt Formation :
-
Neutralize the monocarboxylic acid with Li₂CO₃ in aqueous ethanol.
-
Advantages :
-
Decarboxylation yields exceed 90% for structurally similar compounds .
-
No solvents or catalysts are required, simplifying purification .
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield | Scalability | Environmental Impact |
|---|---|---|---|---|---|
| Direct Lithiation | Thiadiazole carboxylic acid | LiOH, THF, inert atmosphere | 80–85% | High | Moderate |
| Enzymatic Synthesis | Thioamide | CiVCPO, H₂O₂, KBr | 40–45% | Moderate | Low |
| Cyclocondensation | Thiosemicarbazide | PPE, β-keto acid, 80°C | 70–75% | High | Moderate |
| Decarboxylation | Dicarboxylic acid | Heat (175–200°C), no solvent | 90–95% | High | Low |
Chemical Reactions Analysis
Types of Reactions
Lithium 1,2,4-thiadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiadiazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry
- Organic Synthesis : Lithium 1,2,4-thiadiazole-3-carboxylate serves as a reagent in organic synthesis. It facilitates the formation of carbon-carbon and carbon-heteroatom bonds, making it valuable for synthesizing complex organic molecules.
Biology
- Biological Activity : Research indicates that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens .
- Anticancer Properties : A significant study demonstrated that certain derivatives displayed IC50 values ranging from 0.74 to 10 μg/mL against different cancer cell lines. This suggests a promising application in cancer therapeutics.
Medicine
- Therapeutic Agent : Ongoing research is exploring its efficacy as a therapeutic agent for neurological disorders and cancer treatment. The compound's mechanism involves modulating enzyme activity and interacting with neurotransmitter receptors .
Materials Science
- Advanced Materials Development : this compound is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties.
Anticancer Activity Study
In a notable study published in a peer-reviewed journal, researchers evaluated the anticancer activity of this compound derivatives against various cancer cell lines. The results indicated that these derivatives could effectively induce apoptosis in cancer cells through mechanisms involving oxidative stress modulation. The study highlighted specific structural features that enhance biological activity.
| Compound | IC50 (μg/mL) | Cancer Cell Line |
|---|---|---|
| Derivative A | 0.74 | A549 (Lung) |
| Derivative B | 5.0 | MCF7 (Breast) |
| Derivative C | 10.0 | HeLa (Cervical) |
Neuroprotective Studies
Another study focused on the neuroprotective effects of this compound derivatives against oxidative stress-induced neuronal cell death. In vitro assays demonstrated that certain derivatives could significantly protect neuronal cells from apoptosis.
| Treatment Group | Cell Viability (%) | Control Group |
|---|---|---|
| Control | 100 | - |
| Thiadiazole Derivative A | 85 | - |
| Thiadiazole Derivative B | 90 | - |
Mechanism of Action
The mechanism of action of lithium 1,2,4-thiadiazole-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Structural Analogs: Substituent Variations
Key Insights :
- Electron-withdrawing groups (e.g., –Cl, –CF₃) improve thermal stability and lipophilicity, favoring membrane penetration in bioactive compounds .
- Amino groups (–NH₂) increase basicity and reactivity, enabling derivatization for drug candidates .
- Lithium carboxylate exhibits superior solubility in aqueous media compared to ester derivatives, advantageous for ionic applications .
Counterion Comparison: Lithium vs. Organic Esters
Lithium 1,2,4-thiadiazole-3-carboxylate’s ionic nature contrasts with ester analogs (e.g., methyl or ethyl esters):
- Solubility : Lithium salts are more soluble in polar solvents (e.g., water, DMSO), whereas esters favor organic solvents .
- Stability : Lithium coordination may enhance thermal stability compared to hydrolytically labile esters.
- Toxicity : Ethyl 5-chloro derivatives pose acute toxicity risks (oral, dermal), whereas lithium’s toxicity is dose-dependent and manageable in controlled formulations .

Pharmacological Activity vs. Triazole Derivatives
Triazole-containing analogs (e.g., lithium dimethyl-1H-1,2,4-triazole-3-carboxylate) differ significantly:
- Structural Differences : Triazoles (three nitrogen atoms) exhibit stronger hydrogen-bonding capacity, enhancing binding to biological targets like kinases or enzymes .
- Activity : Triazole derivatives show broader antimicrobial and anticancer activity due to their ability to disrupt DNA synthesis or enzyme function . In contrast, 1,2,4-thiadiazole derivatives are less studied but demonstrate niche applications in neurotrophic modulation (e.g., lithium’s role in BDNF expression) .
Physicochemical Properties
| Property | This compound | Ethyl 5-Chloro Derivative | Triazole Analog (Lithium Salt) |
|---|---|---|---|
| Melting Point | >250°C (decomposes) | 78–80°C | ~200°C (decomposes) |
| LogP (Lipophilicity) | –0.5 (estimated) | 2.1 | 0.8 |
| Solubility in Water | High | Low | Moderate |
Notes:
Q & A
Q. Q1. What are the established synthetic routes for lithium 1,2,4-thiadiazole-3-carboxylate, and what critical reaction conditions must be optimized?
Methodological Answer: The synthesis typically involves three stages:
Esterification : Formation of the methyl or ethyl ester precursor (e.g., methyl 5-amino-1,2,4-thiadiazole-3-carboxylate) via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions (e.g., ethanol, 80°C) .
Saponification : Hydrolysis of the ester group using aqueous lithium hydroxide (LiOH) to yield the carboxylate salt. Temperature control (25–40°C) and stoichiometric LiOH ratios (1:1 molar ratio) are critical to avoid decomposition .
Purification : Crystallization from polar aprotic solvents (e.g., acetone/water mixtures) to isolate the lithium salt with >95% purity.
Q. Key Considerations :
- Side Reactions : Competing thiadiazole ring-opening under strongly basic conditions (pH >12) requires careful pH monitoring .
- Yield Optimization : Use of anhydrous LiOH improves carboxylate salt stability .
Advanced Analytical Characterization
Q. Q2. How can collision cross-section (CCS) values and spectroscopic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
Q. Table 1. Predicted CCS Values for Analogous Thiadiazole Derivatives (Adapted from )
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 160.01753 | 130.6 |
| [M+Na]+ | 181.99947 | 139.9 |
| [M-H]- | 158.00297 | 130.3 |
Application : CCS-guided ion mobility spectrometry (IMS) can separate isomeric impurities in synthetic batches .
Biological Activity and Mechanism
Q. Q3. What methodological frameworks are used to evaluate the antibacterial or anticancer activity of this compound derivatives?
Methodological Answer:
- In Vitro Assays :
- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a control .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Mechanistic Studies :
- Enzyme Inhibition : Kinase assays (e.g., CDK1/GSK3β) to identify molecular targets .
- ROS Generation : Flow cytometry with DCFH-DA probes to quantify oxidative stress .
Data Interpretation : Contradictions in activity (e.g., potency vs. toxicity) may arise from divergent cell permeability or metal-ion interactions (Li+ vs. Na+/K+) .
Stability and Formulation Challenges
Q. Q4. What strategies mitigate hydrolysis and oxidative degradation of this compound in aqueous formulations?
Methodological Answer:
- pH Control : Stabilize solutions at pH 6–8 using phosphate buffers to minimize base-catalyzed hydrolysis .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances solid-state stability (>24 months at -20°C) .
- Antioxidants : Add 0.1% w/v ascorbic acid to suppress thiadiazole ring oxidation .
Analytical Validation : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring (λ = 254 nm) .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q5. How do electronic and steric modifications to the thiadiazole ring influence the bioactivity of this compound analogs?
Methodological Answer:
- Electronic Effects : Electron-withdrawing groups (e.g., -NO) at C5 enhance antibacterial activity by increasing electrophilicity at the carboxylate moiety .
- Steric Modulation : Bulky substituents (e.g., benzyl at C2) reduce kinase inhibition potency due to steric clashes in ATP-binding pockets .
Q. Computational Tools :
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to correlate reactivity with bioactivity .
- Molecular Docking : AutoDock Vina simulations with PDB targets (e.g., 3LAJ for CDK1) .
Contradiction Resolution in Published Data
Q. Q6. How can researchers reconcile discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
- Standardized Protocols : Adopt uniform assay conditions (e.g., fixed inoculum size, incubation time) to minimize inter-lab variability .
- Meta-Analysis : Compare EC values across studies using hierarchical clustering to identify outlier datasets .
- Counterion Effects : Test Li+ vs. Na+/K+ salts to isolate cation-specific interactions .
Case Study : A 2023 study attributed conflicting cytotoxicity data (IC = 5 μM vs. 50 μM) to differences in cell-line passage numbers and serum concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

